Bromoacetamido-PEG4-Acid

Description

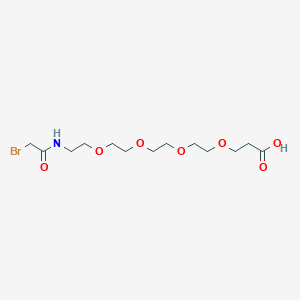

Structure

2D Structure

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BrNO7/c14-11-12(16)15-2-4-20-6-8-22-10-9-21-7-5-19-3-1-13(17)18/h1-11H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFYGPXSVUULRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BrNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601144605 | |

| Record name | Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601144605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807518-67-7 | |

| Record name | Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601144605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bromoacetamido-PEG4-Acid: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG4-Acid is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and targeted protein degradation. This guide provides a comprehensive overview of its chemical structure, properties, and key applications, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflow diagrams are presented to facilitate its practical implementation in a research setting.

Chemical Structure and Properties

This compound possesses a discrete polyethylene (B3416737) glycol (PEG) spacer of four ethylene (B1197577) glycol units, flanked by a bromoacetamide group and a carboxylic acid. This unique architecture imparts desirable characteristics for bioconjugation, including enhanced water solubility and reduced steric hindrance.[1]

The bromoacetamide moiety is a highly reactive functional group that selectively forms a stable thioether bond with sulfhydryl groups, commonly found in cysteine residues of proteins and peptides.[2] The terminal carboxylic acid can be readily activated to react with primary amines, such as those on lysine (B10760008) residues, to form a stable amide bond.[3][4]

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1807518-67-7 | [5][6] |

| Molecular Formula | C13H24BrNO7 | [5] |

| Molecular Weight | 386.24 g/mol | [5] |

| Appearance | Varies (consult supplier datasheet) | |

| Purity | Typically >95% | [7] |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Storage Conditions | -20°C, desiccated | [6] |

| Elemental Analysis | C: 40.43%, H: 6.26%, Br: 20.69%, N: 3.63%, O: 29.00% | [3] |

| SMILES | O=C(O)CCOCCOCCOCCOCCNC(=O)CBr | [6] |

| InChI Key | LMFYGPXSVUULRZ-UHFFFAOYSA-N | [3] |

Applications in Bioconjugation

The dual reactivity of this compound makes it a versatile linker for a variety of bioconjugation applications. Its primary utility lies in its ability to conjugate molecules to proteins, peptides, and other biomolecules.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, this compound can serve as a linker to attach a cytotoxic drug to a monoclonal antibody. The bromoacetamide group can react with a free cysteine on the antibody, while the carboxylic acid can be coupled to an amine-containing drug. The PEG4 spacer enhances the solubility and pharmacokinetic profile of the resulting ADC.[8][9]

Proteolysis Targeting Chimeras (PROTACs)

This compound is widely used as a linker in the synthesis of PROTACs.[5][8] A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be used to connect a ligand that binds to the target protein with a ligand that binds to the E3 ligase.

Experimental Protocols

The following are detailed, generalized protocols for the two key reactions involving this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Protocol for Amine Coupling via Carboxylic Acid Activation

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule using the carbodiimide (B86325) crosslinker EDC in the presence of N-hydroxysuccinimide (NHS).

Materials:

-

This compound

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Dissolve Reactants: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL. In a separate tube, dissolve the amine-containing molecule in the Reaction Buffer.

-

Activate Carboxylic Acid: Add a 1.5 to 5-fold molar excess of EDC and NHS to the this compound solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

-

Conjugation: Immediately add the activated this compound solution to the amine-containing molecule solution. A 1.1 to 1.5-fold molar excess of the activated linker is typically used. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to stop the reaction and quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove unreacted reagents and byproducts.

-

Characterization: Characterize the final conjugate by methods such as LC-MS and SDS-PAGE to confirm conjugation and purity.

Protocol for Thiol-Reactive Conjugation

This protocol describes the reaction of the bromoacetamide group of a this compound conjugate with a thiol-containing molecule, such as a protein with a free cysteine residue.

Materials:

-

This compound conjugated to a molecule of interest

-

Thiol-containing molecule (e.g., protein, peptide)

-

Reaction Buffer (e.g., Phosphate buffer, pH 7.5-8.5)

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Purification system (e.g., desalting column, dialysis)

Procedure:

-

Prepare Thiol-Containing Molecule: If the thiol groups on the protein are oxidized, they may need to be reduced prior to conjugation. This can be achieved by incubating the protein with a reducing agent like TCEP. Subsequently, remove the reducing agent using a desalting column.

-

Dissolve Reactants: Dissolve the this compound conjugate in the Reaction Buffer. Dissolve the thiol-containing molecule in the same buffer.

-

Conjugation: Add the this compound conjugate to the thiol-containing molecule. A 5 to 20-fold molar excess of the bromoacetamide-containing molecule is typically used. The reaction is generally carried out at room temperature for 2-4 hours or overnight at 4°C. The progress of the reaction can be monitored by LC-MS.

-

Quench Reaction: Add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of ~50 mM to react with any unreacted bromoacetamide groups.

-

Purification: Purify the conjugate using a desalting column, dialysis, or other appropriate chromatography techniques to remove excess reagents.

-

Characterization: Analyze the final conjugate by techniques such as SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and confirm that the biological activity of the protein is retained.

Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows involving this compound.

Caption: PROTAC Mechanism of Action

Caption: ADC Synthesis Workflow

Conclusion

This compound is a highly valuable and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure, favorable physicochemical properties, and dual reactivity enable the precise and efficient construction of complex biomolecules such as ADCs and PROTACs. The protocols and workflows provided in this guide serve as a foundation for the successful application of this important crosslinker in innovative research endeavors. As with any chemical reagent, researchers should consult the supplier's safety data sheet (SDS) before use and handle the compound with appropriate personal protective equipment in a laboratory setting.

References

- 1. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. broadpharm.com [broadpharm.com]

- 8. biorbyt.com [biorbyt.com]

- 9. Bromoacetamido-PEG-Acid | Acid-PEG-Bromoacetamido | AxisPharm [axispharm.com]

An In-depth Technical Guide to Bromoacetamido-PEG4-Acid: A Core Component in Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG4-Acid is a heterobifunctional crosslinker integral to the development of sophisticated bioconjugates, particularly in the fields of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker molecule possesses two distinct reactive moieties at either end of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The bromoacetamide group provides selective reactivity towards thiol groups, commonly found in cysteine residues of proteins, while the terminal carboxylic acid can form a stable amide bond with primary amines, such as those on lysine (B10760008) residues or other amine-functionalized molecules, following activation.[1][4] The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

Core Applications

The unique architecture of this compound makes it a versatile tool for covalently linking two different molecules. Its primary applications are in the development of:

-

Antibody-Drug Conjugates (ADCs): In this context, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody selectively targets a specific antigen on cancer cells, and upon internalization, the cytotoxic payload is released, leading to targeted cell death.

-

Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.[1][2][3]

Chemical Properties

| Property | Value |

| Molecular Formula | C13H24BrNO7 |

| Molecular Weight | 386.24 g/mol |

| CAS Number | 1807518-67-7 |

| Appearance | Viscous Liquid |

| Solubility | Soluble in Water, DCM, DMSO, DMF |

| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C |

Reaction Mechanisms and Signaling Pathways

The utility of this compound stems from its two distinct reactive ends. The bromoacetamide group reacts with thiol groups (e.g., from cysteine residues) via a nucleophilic substitution reaction, forming a stable thioether bond. The carboxylic acid group can be activated, typically with EDC and NHS, to form an NHS ester, which then readily reacts with primary amines to form a stable amide bond.

Experimental Protocols

General Protocol for Thiol-Bromoacetamide Conjugation

This protocol describes the general steps for conjugating this compound to a thiol-containing molecule, such as a protein with a cysteine residue.

-

Preparation of Reactants:

-

Dissolve the thiol-containing protein in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH of 8.0-9.0. A higher pH facilitates the deprotonation of the thiol group to the more nucleophilic thiolate anion.

-

Dissolve this compound in a compatible solvent like DMSO or DMF to prepare a stock solution.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution. A molar excess of the linker (typically 5-20 fold) is recommended to drive the reaction to completion.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or N-acetylcysteine, to react with any excess bromoacetamide.

-

Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and quenching agent.

-

-

Characterization:

-

Confirm the conjugation and determine the drug-to-antibody ratio (DAR) for ADCs using techniques like UV-Vis spectroscopy, mass spectrometry (MS), and hydrophobic interaction chromatography (HIC).

-

General Protocol for Amine-Carboxylic Acid Conjugation (EDC/NHS Chemistry)

This protocol outlines the general procedure for conjugating a molecule containing a primary amine to the carboxylic acid end of this compound.

-

Activation of Carboxylic Acid:

-

Dissolve this compound in an appropriate buffer, such as MES buffer, at a pH of 4.5-7.2.

-

Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to the solution. A molar excess of EDC and NHS over the linker is used.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Amine:

-

Adjust the pH of the activated linker solution to 7.2-8.5 with a non-amine containing buffer like PBS.

-

Add the amine-containing molecule to the activated linker solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification:

-

Purify the conjugate using an appropriate chromatographic method, such as reversed-phase HPLC, to separate the product from unreacted starting materials and byproducts.

-

-

Characterization:

-

Confirm the structure and purity of the final conjugate using techniques like LC-MS and NMR.

-

Quantitative Data

The reactivity of the bromoacetamide group is a key factor in its utility. The following table provides a comparative overview of the reaction kinetics of haloacetamides with thiols. Bromoacetamides are significantly more reactive than chloroacetamides.

| Haloacetamide | Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Bromoacetamide | Thiol | ~10-100 |

| Chloroacetamide | Thiol | ~1-10 |

Note: Reaction rates are approximate and can vary based on specific reaction conditions such as pH, temperature, and the nature of the thiol-containing molecule.

The pH of the reaction medium significantly influences the rate of conjugation. The bromoacetyl group shows chemoselectivity for thiols at a higher pH.[2]

| pH | Reactivity of Bromoacetyl Group with Thiols |

| 6.5 | Slow |

| 9.0 | Fast and chemoselective |

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound, where two distinct molecules are sequentially conjugated to the linker.

References

- 1. medkoo.com [medkoo.com]

- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

An In-depth Technical Guide to the Bromoacetamido-PEG4-Acid Reaction with Cysteine

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles, quantitative data, and experimental protocols associated with the conjugation of Bromoacetamido-PEG4-Acid to cysteine residues. This reaction is a cornerstone of bioconjugation, enabling the precise attachment of polyethylene (B3416737) glycol (PEG) linkers to proteins, peptides, and other biomolecules for applications in therapeutics, diagnostics, and research.

Core Reaction Mechanism: SN2 Alkylation

The conjugation of a bromoacetamide group to a cysteine residue proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The key reactive species is the deprotonated form of the cysteine's side chain, the thiolate anion (Cys-S⁻), which is a potent nucleophile.[1][2]

The reaction mechanism involves the following steps:

-

Deprotonation of the Thiol: The reaction is highly dependent on pH.[3][4] The thiol group (-SH) of the cysteine side chain has a pKa generally in the range of 8.2 to 9.0.[1][5] At a pH approaching or exceeding the pKa, the equilibrium shifts towards the formation of the more nucleophilic thiolate anion (-S⁻).

-

Nucleophilic Attack: The thiolate anion attacks the electrophilic alpha-carbon of the bromoacetamide moiety (the carbon atom bonded to the bromine).

-

Transition State and Product Formation: This attack occurs in a single, concerted step where the thiolate forms a new bond with the carbon, and the bromide ion is simultaneously displaced as a leaving group.[6] The result is the formation of a highly stable thioether bond, covalently linking the PEG reagent to the cysteine residue.[][8]

The stability of the resulting thioether linkage is a significant advantage, particularly in the development of antibody-drug conjugates (ADCs), where premature cleavage of the linker-payload can lead to off-target toxicity.[]

Quantitative Data and Reaction Parameters

The efficiency and specificity of the conjugation are governed by several key parameters, most notably pH and the intrinsic reactivity of the electrophile.

Influence of pH on Reactivity

The reaction rate increases significantly with pH due to the increased concentration of the nucleophilic thiolate anion. While maleimide (B117702) reagents react efficiently at a near-neutral pH of 6.5-7.5, bromoacetamide reagents require a higher pH for an appreciable reaction rate, typically in the range of 7.5 to 9.0.[3][4] This differential reactivity can be exploited for sequential conjugations.[3][4]

| Parameter | Recommended Range | Rationale |

| Optimal pH | 7.5 - 9.0 | Favors deprotonation of the cysteine thiol (pKa ≈ 8.2-9.0) to the more reactive thiolate anion.[1][3][5] |

| Suboptimal pH (<7.0) | Very Slow Reaction | The concentration of the nucleophilic thiolate species is too low for an efficient reaction. |

| Potential Side Reactions (pH > 9.0) | Increased Risk | Potential for reaction with other nucleophilic side chains (e.g., lysine) and hydrolysis of the reagent. |

Comparative Reactivity of Thiol-Reactive Groups

Bromoacetamide is one of several electrophilic functional groups used to target cysteine residues. Its reactivity is generally lower than that of maleimides and iodoacetamides. This can be advantageous for controlling the reaction rate.

| Functional Group | Relative Reactivity Order | Second-Order Rate Constant (k₂) |

| Maleimide | 1 (Fastest) | > 10 M⁻¹s⁻¹[2] |

| Iodoacetate | 2 | Moderate |

| Bromoacetate | 3 | Moderate |

| Iodoacetamide | 4 | ~0.6 M⁻¹s⁻¹[2] |

| Bromoacetamide | 6 (Slowest) | Slower than iodoacetamide[9] |

Table Note: The order of reactivity was determined for a range of PEG-based cross-linkers, with rates increasing exponentially with pH.[9]

Detailed Experimental Protocol

This protocol provides a general framework for conjugating this compound to a cysteine-containing protein or peptide. Optimization is recommended for each specific application.

A. Required Materials and Buffers

-

Protein/Peptide: Must contain at least one accessible cysteine residue.

-

This compound: Prepare a fresh stock solution.

-

Reaction Buffer: A non-nucleophilic buffer is critical. Use Phosphate Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5-8.5). Avoid amine-containing buffers like Tris or glycine , as they will compete for reaction with the bromoacetamide group.[5]

-

Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

-

Quenching Reagent: L-cysteine or β-mercaptoethanol to stop the reaction.[5]

-

Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) for dissolving the PEG reagent.[5]

-

Purification System: Desalting column (e.g., Sephadex G-25), dialysis, or HPLC for removing excess reagents.

B. Experimental Workflow

C. Step-by-Step Procedure

-

Protein Preparation: a. Dissolve the cysteine-containing protein in the reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0). b. If the protein contains disulfide bonds that must be reduced to free up cysteine thiols, add a 10-20 fold molar excess of TCEP. Incubate at room temperature for 1 hour.[5] c. Crucially, remove the excess TCEP before adding the bromoacetamide reagent. This is best achieved by buffer exchange using a desalting column or through dialysis against the reaction buffer.[5] Ensure the buffer is deoxygenated to prevent re-oxidation of thiols.[5]

-

Reagent Preparation: a. Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.[5] Preparing this fresh is important to prevent hydrolysis of the reagent in aqueous environments.[5]

-

Labeling Reaction: a. To the prepared protein solution, add the desired molar excess of the this compound stock solution (typically a 10-20 fold molar excess over the protein).[5] b. Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light.[5] The slower reaction rate of bromoacetamide may necessitate longer incubation times compared to maleimide-based reactions.

-

Quenching and Purification: a. To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of approximately 50 mM. This will react with any remaining bromoacetamide reagent.[5] b. Purify the resulting conjugate to remove excess PEG reagent and quenching agent. This can be done via a desalting column, dialysis, or preparative HPLC.

-

Analysis: a. Confirm the success of the conjugation and assess the degree of labeling using methods such as SDS-PAGE (which will show a mass shift), mass spectrometry (for precise mass determination), or HPLC. The formation of the thioether bond can be confirmed by amino acid analysis, which will show the presence of S-carboxymethylcysteine after acid hydrolysis.[10]

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. medkoo.com [medkoo.com]

- 8. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]

- 9. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bromoacetamido-PEG4-Acid for Researchers, Scientists, and Drug Development Professionals

Introduction: Bromoacetamido-PEG4-Acid is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a bromoacetamide group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, provides researchers with a versatile platform for linking biomolecules. This guide offers a comprehensive overview of its molecular characteristics, applications, and detailed experimental protocols for its use.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Data | Reference(s) |

| Molecular Formula | C₁₃H₂₄BrNO₇ | [1][2] |

| Molecular Weight | 386.24 g/mol | [2] |

| CAS Number | 1807518-67-7 | [1] |

| Purity | Typically >95% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, and water | |

| Storage | Store at -20°C, desiccated |

Applications in Drug Development

This compound is prominently utilized in two cutting-edge areas of therapeutic development: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][]

-

PROTACs: In PROTAC technology, this linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG4 spacer in this compound enhances the solubility and optimizes the spatial orientation of the resulting PROTAC molecule.[]

-

Antibody-Drug Conjugates (ADCs): For ADCs, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody specifically targets cancer cells, and upon internalization, the linker is cleaved, releasing the drug to induce cell death. The hydrophilic nature of the PEG spacer can improve the pharmacokinetic properties of the ADC.[]

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in bioconjugation. The first protocol details the activation of the carboxylic acid and its conjugation to a primary amine-containing biomolecule. The second describes the subsequent reaction of the bromoacetamide group with a thiol-containing molecule.

Protocol 1: Amine Conjugation via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., protein, peptide)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Prepare the amine-containing biomolecule in the Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

-

-

Activation of Carboxylic Acid:

-

In a reaction tube, add the this compound stock solution.

-

Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS/Sulfo-NHS relative to the this compound.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Amine-Containing Biomolecule:

-

Add the activated Bromoacetamido-PEG4-NHS ester solution to the solution of the amine-containing biomolecule. A 10- to 20-fold molar excess of the linker to the protein is a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Protocol 2: Thiol Conjugation via Bromoacetamide Reaction

This protocol outlines the reaction of the bromoacetamide group of the now-conjugated Bromoacetamido-PEG4-linker with a thiol-containing molecule.

Materials:

-

Purified biomolecule conjugated to this compound (from Protocol 1)

-

Thiol-containing molecule (e.g., cysteine-containing peptide, small molecule)

-

Thiol Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with 1-2 mM EDTA

-

Anhydrous DMF or DMSO (if the thiol-containing molecule requires it for solubility)

-

Desalting columns or dialysis equipment

Procedure:

-

Reagent Preparation:

-

Ensure the purified biomolecule-linker conjugate is in the Thiol Conjugation Buffer.

-

Dissolve the thiol-containing molecule in the Thiol Conjugation Buffer. If necessary, a small amount of DMF or DMSO can be used to aid dissolution before adding it to the aqueous buffer.

-

-

Conjugation Reaction:

-

Add the thiol-containing molecule to the solution of the biomolecule-linker conjugate. A 1.5- to 5-fold molar excess of the thiol-containing molecule is typically used.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction should be performed in the dark to minimize potential side reactions.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted thiol-containing molecules and any byproducts.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes where this compound is applied.

Caption: Mechanism of Action for a PROTAC utilizing a flexible linker.

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.

References

An In-depth Technical Guide to the Aqueous Solubility of Bromoacetamido-PEG4-Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of Bromoacetamido-PEG4-Acid, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective use in various experimental and developmental workflows.

Physicochemical Properties

This compound is characterized by a bromoacetamide group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The presence of the hydrophilic PEG spacer significantly enhances its solubility in aqueous media, a crucial feature for bioconjugation reactions that are typically performed in buffered aqueous solutions.[1]

Aqueous Solubility of this compound

While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the inherent properties of its PEG component suggest high water solubility. The following table provides estimated solubility values in common biological buffers. Researchers are strongly encouraged to determine the precise solubility for their specific application and buffer system using the experimental protocol provided below.

| Buffer System | pH | Temperature (°C) | Estimated Solubility (mg/mL) |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | > 50 |

| 50 mM Tris-HCl | 8.0 | 25 | > 50 |

| Deionized Water | ~7.0 | 25 | > 100 |

Disclaimer: The solubility values presented in this table are estimations based on the known hydrophilic properties of PEGylated compounds and should be experimentally verified.

Factors Influencing Solubility

The solubility of this compound in aqueous buffers can be influenced by several factors, including pH, temperature, and the presence of salts. The carboxylic acid terminus means that the molecule's overall charge, and thus its interaction with the solvent, will be pH-dependent.

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Shake-Flask) Solubility

This protocol outlines the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound in a specific aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

-

Microcentrifuge tubes (2 mL)

-

Thermomixer or orbital shaker

-

Microcentrifuge

-

Calibrated analytical balance

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

-

Prepare a series of calibration standards by serially diluting the stock solution with the aqueous buffer.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a microcentrifuge tube containing a known volume (e.g., 1 mL) of the desired aqueous buffer. The excess solid should be clearly visible.

-

Prepare at least three replicates for each buffer condition.

-

-

Equilibration:

-

Incubate the tubes in a thermomixer or orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Analysis:

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Dilute the supernatant with the aqueous buffer to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted supernatant and the calibration standards by HPLC.

-

Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mM, taking into account the dilution factor.

-

Protocol 2: Bioconjugation of a Cysteine-Containing Peptide

This protocol describes a typical workflow for the conjugation of this compound to a cysteine residue in a peptide.

Materials:

-

This compound

-

Cysteine-containing peptide

-

Conjugation buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 8.0)

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Desalting column or HPLC for purification

-

Mass spectrometer for analysis

Procedure:

-

Peptide Preparation:

-

Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds, it may need to be reduced first using a reducing agent like TCEP and subsequently purified.

-

-

Linker Preparation:

-

Dissolve this compound in the conjugation buffer to a desired stock concentration (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Add a 5-10 fold molar excess of the this compound solution to the peptide solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction progress can be monitored by LC-MS.

-

-

Quenching:

-

Add an excess of a quenching reagent (e.g., L-cysteine to a final concentration of 10-20 mM) to react with any unreacted this compound.

-

Incubate for an additional 15-30 minutes.

-

-

Purification:

-

Purify the PEGylated peptide from excess reagents and byproducts using a desalting column or by preparative HPLC.

-

-

Analysis and Characterization:

-

Confirm the successful conjugation and determine the purity of the final product using analytical HPLC and mass spectrometry.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the bioconjugation of a cysteine-containing peptide with this compound.

References

The Pivotal Role of the PEG4 Spacer in Bromoacetamido-PEG4-Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), has revolutionized modern medicine. The efficacy of these complex biomolecules is critically dependent on the linker that connects the targeting moiety to the payload. Bromoacetamido-PEG4-Acid is a heterobifunctional linker that has gained prominence in this field. This technical guide provides a comprehensive analysis of the core function of the PEG4 spacer within this linker, detailing its impact on the physicochemical and biological properties of the resulting conjugates.

The this compound linker possesses two reactive functionalities: a bromoacetamide group for covalent attachment to thiol-containing molecules (e.g., payloads with a cysteine residue) and a carboxylic acid for conjugation to amine-containing biomolecules (e.g., lysine (B10760008) residues on an antibody). The key to its utility, however, lies in the discrete four-unit polyethylene (B3416737) glycol (PEG4) spacer that separates these two reactive ends.

Core Function of the PEG4 Spacer

The primary function of the PEG4 spacer is to impart favorable physicochemical properties to the linker and the final bioconjugate. This is achieved through several key mechanisms:

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs are inherently hydrophobic. This can lead to aggregation of the final conjugate, compromising its stability, manufacturability, and therapeutic efficacy. The hydrophilic nature of the PEG4 spacer significantly increases the overall water solubility of the ADC, mitigating aggregation and improving its pharmacokinetic profile.[1][]

-

Reduced Steric Hindrance: The defined length of the PEG4 spacer provides optimal spatial separation between the antibody and the payload. This separation is crucial to prevent the payload from interfering with the antigen-binding site of the antibody, thereby preserving its targeting function.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules.[] The PEG4 spacer contributes to a larger hydrodynamic radius of the ADC, which can reduce renal clearance and extend its circulation half-life. This prolonged exposure can lead to greater accumulation of the therapeutic agent at the tumor site.

-

Reduced Immunogenicity: The PEG spacer can create a "shielding" effect, masking the potentially immunogenic payload from the host's immune system. This can reduce the risk of an anti-drug antibody (ADA) response, which can compromise the safety and efficacy of the therapeutic.

Quantitative Analysis of the PEG4 Spacer's Impact

The inclusion of a PEG spacer has a quantifiable impact on the properties of bioconjugates. The following tables summarize data from various studies, highlighting the effects of PEGylation.

| Property | No PEG Spacer | With PEG4 Spacer | Reference |

| Aqueous Solubility | Low | High | [1][3] |

| Aggregation Propensity | High | Low | [1] |

| In Vivo Half-life | Short | Extended | [4] |

| Tumor Growth Inhibition | Moderate | Significantly Increased | [5][6] |

| PEG Spacer Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference |

| No PEG | ~15 | 1.0 | [5] |

| PEG2 | ~10 | 1.5 | [5] |

| PEG4 | ~7 | 2.1 | [5] |

| PEG8 | ~5 | 3.0 | [5] |

| PEG12 | ~5 | 3.0 | [5] |

| Conjugate | In Vivo Half-Life | Fold Extension vs. No PEG | Reference |

| No PEG | 19.6 min | 1.0 | [7] |

| With PEG4 | 49.2 min | 2.5 | [7] |

| With PEG10 | 219.0 min | 11.2 | [7] |

Experimental Protocols

Two-Step Conjugation of a Thiol-Containing Payload to an Antibody using this compound

This protocol outlines a general two-step procedure for conjugating a thiol-containing payload to the lysine residues of an antibody using this compound.

Step 1: Activation of this compound and Conjugation to the Antibody

-

Materials:

-

This compound

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

-

Procedure:

-

Activation of this compound:

-

Dissolve this compound, NHS (1.2 equivalents), and DCC or EDC (1.1 equivalents) in anhydrous DMF or DMSO.

-

Stir the reaction at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS.

-

-

Antibody Preparation:

-

Exchange the antibody into an amine-free buffer (e.g., PBS, pH 8.0-8.5) at a concentration of 2-10 mg/mL.

-

-

Conjugation Reaction:

-

Add the activated Bromoacetamido-PEG4-NHS ester solution to the antibody solution. A 5- to 20-fold molar excess of the linker is typically used. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the antibody.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Purification:

-

Remove excess, unreacted linker by buffer exchange using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

-

Step 2: Conjugation of the Thiol-Containing Payload

-

Materials:

-

Bromoacetamide-activated antibody from Step 1

-

Thiol-containing payload

-

Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5)

-

Quenching reagent (e.g., N-acetylcysteine or free cysteine)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

-

-

Procedure:

-

Payload Preparation:

-

Dissolve the thiol-containing payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer.

-

-

Conjugation Reaction:

-

Add the payload solution to the bromoacetamide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload per reactive bromoacetamide group is a common starting point.

-

Incubate the reaction at room temperature or 4°C for 2-16 hours. The reaction should be protected from light if the payload is light-sensitive. The pH should be maintained between 7.0 and 7.5 for optimal reaction of the bromoacetamide with the thiol.[]

-

-

Quenching:

-

Add a quenching reagent in excess (e.g., 20-fold molar excess over the payload) to react with any unreacted bromoacetamide groups. Incubate for 30 minutes.

-

-

Purification:

-

Purify the resulting ADC using SEC to remove aggregated protein or HIC to separate ADCs with different drug-to-antibody ratios (DARs).

-

-

Characterization of the Antibody-Drug Conjugate

-

Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody can be determined using UV-Vis spectroscopy, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), or HIC.

-

Aggregation Analysis: SEC is used to determine the percentage of monomeric, dimeric, and aggregated ADC.

-

In Vitro Cytotoxicity Assay: The potency of the ADC is assessed using a cell-based assay with a relevant cancer cell line.

-

In Vivo Efficacy Study: The antitumor activity of the ADC is evaluated in a preclinical animal model.

Mandatory Visualizations

Caption: HER2 signaling pathway and the mechanism of action of a HER2-targeting ADC.[6][9][10]

References

- 1. adcreview.com [adcreview.com]

- 3. benchchem.com [benchchem.com]

- 4. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]

An In-depth Technical Guide to Bromoacetamido-PEG4-Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG4-Acid is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. This guide provides a comprehensive overview of its chemical properties, mechanisms of action, and applications, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to facilitate its practical use in a laboratory setting.

Core Concepts

This compound consists of three key components:

-

Bromoacetamide Group: A thiol-reactive functional group that specifically and covalently couples with sulfhydryl groups (-SH) on cysteine residues of proteins and peptides.

-

PEG4 Spacer: A short, hydrophilic tetraethylene glycol spacer that enhances the solubility of the molecule and the resulting conjugate in aqueous environments. It also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

-

Carboxylic Acid Group: A functional group that can be activated to react with primary amines (-NH2), such as those found on lysine (B10760008) residues of proteins or on other molecules to be conjugated.

This dual reactivity allows for the sequential and controlled conjugation of two different molecules.

Data Presentation

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 386.24 g/mol | [1] |

| Purity | ≥95% to >98% | [2][3][4] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [4][5][6] |

| Appearance | Viscous Liquid | [5] |

| Storage | -20°C, desiccated | [3][4] |

Comparative Reactivity of Haloacetamides

The reactivity of the bromoacetamide group is a critical parameter. Haloacetamides react with thiols via an SN2 mechanism, and their reactivity is dependent on the halogen's leaving group ability.[3]

| Haloacetamide | General Reactivity Trend | Approximate Second-Order Rate Constant (k₂) with Thiol | Notes |

| Iodoacetamide (B48618) | Most Reactive | ~36 M⁻¹min⁻¹ (~0.6 M⁻¹s⁻¹) at pH 7 | The most commonly used haloacetamide due to its high reactivity.[7] |

| Bromoacetamide | Intermediate Reactivity | Comparable to iodoacetamide; ~1-10 L·mol⁻¹·s⁻¹ (for a bromoacetyl-functionalized molecule at pH 6.5) | Offers a balance of good reactivity and stability.[3][7] |

| Chloroacetamide | Least Reactive | Significantly slower than iodoacetamide and bromoacetamide | May offer higher selectivity in some applications.[3] |

Mechanism of Action

The primary mechanism of action for this compound involves two distinct chemical reactions:

-

Cysteine Alkylation: The bromoacetamide group reacts with the sulfhydryl group of a cysteine residue in a nucleophilic substitution reaction. This forms a stable thioether bond, covalently linking the molecule to the protein. This reaction is most efficient at a slightly basic pH (typically 7.2-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion.

-

Amine Acylation: The terminal carboxylic acid can be activated, most commonly using carbodiimide (B86325) chemistry (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[2][5] This creates a highly reactive NHS ester that readily reacts with primary amines to form a stable amide bond.

Signaling Pathways and Applications

This compound is a key component in the construction of complex bioconjugates like ADCs and PROTACs.

-

Antibody-Drug Conjugates (ADCs): In ADC synthesis, the linker connects a monoclonal antibody (mAb) to a cytotoxic drug.[1] The antibody targets a specific antigen on cancer cells, and upon internalization, the cytotoxic payload is released, leading to targeted cell death. This compound can be used to attach the drug to cysteine residues on the antibody.

-

PROTACs: PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[1][] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. By bringing the POI and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.[][9] this compound can serve as the linker to connect the two ligands.

Experimental Protocols

Protocol 1: Activation of Carboxylic Acid using EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an NHS ester, making it reactive towards primary amines.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction vials and magnetic stirrer

Procedure:

-

Dissolve this compound: Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

-

Prepare EDC and NHS/Sulfo-NHS: Immediately before use, prepare solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A typical molar ratio is 1:1.2:1.5 (Carboxylic Acid:EDC:NHS).

-

Activation Reaction:

-

Add the EDC solution to the this compound solution and stir for 5 minutes at room temperature.

-

Add the NHS (or Sulfo-NHS) solution to the mixture.

-

Allow the reaction to proceed for 15-30 minutes at room temperature with continuous stirring.[6]

-

-

Use Immediately: The resulting NHS-activated Bromoacetamido-PEG4-linker is susceptible to hydrolysis and should be used immediately for conjugation to an amine-containing molecule.

Protocol 2: Conjugation to Protein Cysteine Residues (Alkylation)

This protocol details the conjugation of the bromoacetamide group to free sulfhydryl groups on a protein.

Materials:

-

Protein with accessible cysteine residues

-

This compound (with its carboxylic acid either protected or already conjugated)

-

Reduction Buffer: e.g., 100 mM Tris-HCl, 8 M Urea, pH 8.5 (if protein disulfide bonds need to be reduced)

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Alkylation Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Reagent: e.g., L-cysteine or 2-mercaptoethanol

-

Desalting column for purification

Procedure:

-

Protein Preparation (Reduction of Disulfide Bonds - Optional):

-

If the target cysteine residues are involved in disulfide bonds, they must first be reduced.

-

Dissolve the protein in Reduction Buffer.

-

Add a 10-20 fold molar excess of DTT or TCEP.

-

Incubate at 37°C for 30-60 minutes.

-

Remove the excess reducing agent using a desalting column equilibrated with Alkylation Buffer.

-

-

Alkylation Reaction:

-

Immediately after protein preparation, add a 5- to 20-fold molar excess of the bromoacetamide-containing compound to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be performed in the dark to minimize side reactions.[10]

-

-

Quenching:

-

Add a quenching reagent (e.g., L-cysteine to a final concentration of 50 mM) to stop the reaction by consuming any unreacted bromoacetamide groups.[10]

-

Incubate for an additional 15-30 minutes.

-

-

Purification:

-

Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis to obtain the purified protein conjugate.

-

Mandatory Visualization

Caption: S-alkylation of a cysteine residue by the bromoacetamide group via an SN2 reaction.

Caption: General workflow for the synthesis of an ADC using this compound.

Caption: Synthesis of a PROTAC and its subsequent mechanism of action leading to protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 7. benchchem.com [benchchem.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Heterobifunctional Crosslinker: Bromoacetamido-PEG4-Acid

This guide provides a comprehensive overview of Bromoacetamido-PEG4-Acid, a heterobifunctional crosslinker increasingly utilized in advanced biochemical and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document details the core properties, mechanisms of action, and key applications of this versatile molecule. It includes structured data, detailed experimental protocols, and visualizations to facilitate a thorough understanding of its utility in creating complex bioconjugates.

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are chemical reagents that possess two distinct reactive groups, enabling the specific and controlled covalent linkage of two different molecules[1][2]. Unlike their homobifunctional counterparts, which have identical reactive ends, heterobifunctional reagents allow for sequential, two-step conjugation reactions[3][4]. This stepwise approach provides greater control over the conjugation process, significantly minimizing the formation of undesirable products such as self-conjugation, polymerization, and intramolecular crosslinking[3].

These advanced reagents are crucial for building complex molecular architectures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise and specific linkages are paramount for therapeutic efficacy[5][6]. The choice of reactive groups and the nature of the spacer arm that connects them are critical design elements that influence the stability, solubility, and biological function of the final conjugate[6].

This compound: A Detailed Profile

This compound is a polyethylene (B3416737) glycol (PEG)-based heterobifunctional crosslinker. Its structure is composed of three key functional parts:

-

A Bromoacetamido Group: This functional group is highly reactive towards sulfhydryl (thiol) groups, such as those found on cysteine residues in proteins, forming a stable thioether bond[1][4].

-

A Carboxylic Acid Group: The terminal carboxyl group can be activated to react with primary amines, such as the side chain of lysine (B10760008) residues, to form a stable amide bond[3][7][8].

-

A PEG4 Spacer: The tetraethylene glycol spacer is a flexible, hydrophilic chain that enhances the aqueous solubility of the crosslinker and the resulting conjugate[6][9]. It also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

Physicochemical and Reactive Properties

The distinct properties of this compound make it a valuable tool in bioconjugation. Key data are summarized in the tables below.

| Property | Value |

| Chemical Name | 1-bromo-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oic acid[8] |

| CAS Number | 1807518-67-7[7][9][10] |

| Molecular Formula | C13H24BrNO7[7][9][10] |

| Molecular Weight | 386.24 g/mol [9] |

| Storage Conditions | -20°C, desiccated[7] |

| Solubility | Soluble in aqueous media, DMF, DMSO[7] |

Table 1: Physicochemical Properties of this compound.

| Functional Group | Target Residue (Functional Group) | Resulting Covalent Bond | Optimal Reaction pH | Key Characteristics |

| Bromoacetamido | Cysteine (-SH) | Thioether | ≥ 8.0[1] | Forms a highly stable, irreversible bond. The reaction is a chemoselective nucleophilic substitution[1][8]. |

| Carboxylic Acid | Lysine (-NH2) | Amide | 7.2 - 8.0 | Requires activation (e.g., with EDC/DCC or conversion to NHS ester) to react with primary amines[3][8]. |

Table 2: Reactivity Profile of this compound Functional Groups.

Comparative Reactivity of Thiol-Reactive Groups

The bromoacetamido group is one of several functional groups used to target thiols. Its reactivity and stability compare favorably to other common thiol-reactive moieties.

| Thiol-Reactive Group | Relative Reaction Rate | Bond Stability | Optimal pH | Notes |

| Iodoacetamide | Fastest | High | Neutral to Alkaline | Iodo- derivatives can be light-sensitive and less stable during long-term storage[11]. |

| Bromoacetamide | Intermediate | High (Stable Thioether) | ≥ 8.0[1] | Offers a good balance of reactivity and stability. The resulting thioether bond is not reversible[1]. |

| Maleimide (B117702) | Fast | Moderate | 6.5 - 7.5[1] | Highly specific for thiols at this pH range, but the resulting thioether bond can undergo a reverse Michael addition, leading to potential instability[1]. |

Table 3: Comparative Analysis of Common Thiol-Reactive Functional Groups.

Core Applications in Drug Development

The unique architecture of this compound makes it an ideal linker for constructing sophisticated therapeutic agents.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs)[12]. A PROTAC consists of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, joined by a chemical linker[9]. This compound is frequently used as this linker[5][12][13][14]. The PEG component enhances solubility and influences the crucial ternary complex formation between the POI, PROTAC, and E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.

Caption: PROTAC-mediated ubiquitination and degradation pathway.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that deliver a potent cytotoxic agent (payload) specifically to cancer cells by attaching it to a monoclonal antibody that recognizes a tumor-specific antigen[15]. The linker connecting the antibody and the payload is critical for the ADC's stability in circulation and the efficient release of the drug inside the target cell[15]. This compound can be used to create stable ADCs[5][12][13][14]. For instance, the carboxylic acid end can be conjugated to a lysine on the antibody, and the bromoacetamido end can react with a thiol group engineered into the cytotoxic payload.

Caption: Experimental workflow for ADC synthesis using a two-step approach.

Experimental Protocols

The following protocols provide detailed methodologies for using this compound in a typical two-step sequential bioconjugation.

Protocol 1: Sequential Conjugation to a Protein (Amine-First)

This protocol describes the conjugation of this compound first to a protein's amine groups (lysines) followed by reaction with a thiol-containing molecule.

Materials:

-

Protein (e.g., antibody) in a non-amine-containing buffer (e.g., PBS, pH 7.4).

-

This compound.

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Sulfo-NHS (N-hydroxysulfosuccinimide).

-

Anhydrous DMSO or DMF.

-

Thiol-containing molecule (e.g., peptide, drug payload).

-

Reaction Buffers: PBS (pH 7.4), Borate (B1201080) buffer (pH 8.5).

-

Quenching Reagent: (e.g., Tris buffer or hydroxylamine).

-

Desalting columns for purification.

Procedure:

-

Linker Activation: a. Prepare a fresh 100 mM stock solution of this compound in anhydrous DMSO. b. In a separate tube, prepare a fresh activation mixture of EDC (e.g., 200 mM) and Sulfo-NHS (e.g., 200 mM) in reaction-grade water or DMSO. c. Add a 2- to 5-fold molar excess of the EDC/Sulfo-NHS mixture to the linker solution. Incubate for 15 minutes at room temperature to generate the reactive NHS ester.

-

Conjugation to Protein Amines: a. Add the activated linker solution to the protein solution (typically at 1-10 mg/mL) at a 10- to 20-fold molar excess. b. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

Purification of Intermediate: a. Remove excess, non-reacted linker and activation reagents using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4). This yields the protein-PEG4-Bromoacetamido intermediate.

-

Conjugation to Thiol Molecule: a. Adjust the pH of the purified intermediate solution to 8.0-8.5 using a borate buffer. b. Add the thiol-containing molecule to the solution, typically at a 5- to 10-fold molar excess relative to the incorporated linker. c. Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Final Purification: a. Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess thiol-containing molecule and any unreacted components. b. Characterize the final conjugate using appropriate methods (e.g., SDS-PAGE, Mass Spectrometry) to determine the degree of labeling.

Protocol 2: Monitoring Reaction Progress

Reaction progress can be monitored by various analytical techniques:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the mass increase corresponding to the addition of the linker and the second molecule.

-

SDS-PAGE: To visualize the shift in molecular weight of the protein after conjugation.

-

Ellman's Test: Can be used to quantify the consumption of free thiols during the second conjugation step.

Caption: Heterobifunctional reactions of this compound. (Note: A placeholder is used for the chemical structure image as DOT language does not render complex chemical structures natively. In a full whitepaper, this would be replaced with an actual chemical drawing).

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker with significant applications in modern drug development and bioconjugation. Its well-defined reactive ends, coupled with the beneficial properties of the hydrophilic PEG spacer, allow for the controlled and efficient synthesis of complex biomolecules like ADCs and PROTACs. By understanding its chemical reactivity and leveraging detailed protocols, researchers can effectively employ this reagent to advance the development of next-generation targeted therapies and diagnostic tools.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. medkoo.com [medkoo.com]

- 4. Bromoacetamido-PEG4-NHS ester, CAS 1260139-70-5 | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. precisepeg.com [precisepeg.com]

- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 11. Bromoacetamido-PEG4-NHS ester | Benchchem [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. biorbyt.com [biorbyt.com]

- 14. This compound - Immunomart [immunomart.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Bromoacetamido-PEG4-Acid in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bromoacetamido-PEG4-Acid for PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical element that influences the PROTAC's efficacy, selectivity, and physicochemical properties.

This compound is a versatile, poly(ethylene glycol) (PEG)-based linker ideal for PROTAC synthesis. It features two distinct functional groups for sequential or convergent conjugation strategies:

-

A bromoacetamide group , which can react with nucleophilic residues, such as cysteine, on a target protein ligand to form a stable covalent bond. This is particularly useful for developing covalent PROTACs that can achieve high potency and prolonged duration of action.

-

A carboxylic acid group , which can be readily coupled with an amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon [CRBN] or a VHL ligand) through standard amide bond formation.

The tetraethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while providing the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

Signaling Pathway: PROTAC-Mediated BTK Degradation

A key application for covalent PROTACs is the degradation of kinases like Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. The following diagram illustrates the general mechanism of a BTK-targeting PROTAC that recruits the CRBN E3 ligase.

Caption: PROTAC-mediated degradation of BTK via CRBN recruitment.

Experimental Protocols

The following protocols provide a general framework for the synthesis, characterization, and biological evaluation of a covalent BTK-targeting PROTAC using this compound.

Protocol 1: Synthesis of a Covalent BTK PROTAC

This protocol describes a two-step synthesis. First, the carboxylic acid of this compound is coupled to an amine-containing E3 ligase ligand (e.g., a pomalidomide derivative). Second, the bromoacetamide group of the resulting intermediate is reacted with a thiol-containing BTK ligand.

Step 1: Amide Coupling of this compound with an E3 Ligase Ligand

Caption: Workflow for amide coupling of the linker and E3 ligase ligand.

Materials and Reagents:

-

This compound

-

Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (B1210297), brine, anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the bromoacetamide-PEG4-E3 ligase ligand intermediate.

-

Characterize the purified intermediate by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Step 2: Covalent Conjugation with a Thiol-Containing BTK Ligand

Caption: Workflow for covalent conjugation to form the final PROTAC.

Materials and Reagents:

-

Bromoacetamide-PEG4-E3 ligase ligand intermediate from Step 1

-

Thiol-containing BTK ligand (e.g., a derivative of ibrutinib (B1684441) where the acrylamide (B121943) is replaced with a thiol-containing linker)

-

DMF and a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolve the bromoacetamide-PEG4-E3 ligase ligand intermediate (1.0 eq) and the thiol-containing BTK ligand (1.1 eq) in a mixture of DMF and buffer.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Characterize the final PROTAC by High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Characterization of the Final PROTAC

LC-MS Analysis:

-

System: A standard LC-MS system with a C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Procedure: Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol). Inject the sample and run the gradient.

-

Analysis: Confirm the identity of the PROTAC by matching the observed mass-to-charge ratio (m/z) with the calculated molecular weight. Assess purity by integrating the peak area.

NMR Spectroscopy:

-

System: A 400 MHz or higher NMR spectrometer.

-

Procedure: Dissolve the PROTAC in a suitable deuterated solvent (e.g., DMSO-d6). Acquire 1H and 13C NMR spectra.

-

Analysis: Confirm the structure of the PROTAC by assigning the chemical shifts and coupling constants to the expected protons and carbons.

Protocol 3: Western Blot Analysis of BTK Degradation

This protocol is used to quantify the degradation of BTK in a relevant cell line (e.g., Mino cells, a mantle cell lymphoma line) after treatment with the PROTAC.

Caption: Experimental workflow for Western blot analysis.

Materials and Reagents:

-

Mino cells (or other relevant cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Synthesized BTK PROTAC

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies: anti-BTK and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed Mino cells in 6-well plates. Treat the cells with increasing concentrations of the BTK PROTAC (e.g., 0.1 nM to 1000 nM) and a DMSO vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against BTK and GAPDH overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal.

-

Quantify the band intensities using densitometry software.

-

Normalize the BTK band intensity to the GAPDH band intensity.

-

Calculate the percentage of BTK degradation relative to the DMSO control.

-

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of a hypothetical covalent BTK PROTAC synthesized using a bromoacetamido-PEG linker.

Table 1: Synthesis and Characterization Data

| Step | Product | Yield (%) | Method of Purification | Analytical Data |

| 1 | Bromoacetamide-PEG4-Pomalidomide | 75 | Flash Chromatography | LC-MS (m/z calculated vs. found), 1H NMR |

| 2 | Covalent BTK PROTAC | 40 | Preparative HPLC | HRMS (m/z calculated vs. found), 1H & 13C NMR |

Table 2: Biological Activity Data for Covalent BTK PROTAC

| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |

| Mino | 24 | 2.2 | >95 |

| Ramos | 24 | 5.1 | >90 |